molecular formula C6H8N6O2 B15134193 4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide

4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide

Cat. No.: B15134193
M. Wt: 199.19 g/mol
InChI Key: UGSFFQBJZZJCAT-FIBGUPNXSA-N
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Description

4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide is a synthetic compound that belongs to the class of imidazotetrazines. This compound is structurally related to temozolomide, an antitumor drug used in the treatment of certain types of brain cancer. The presence of trideuteriomethyl group in this compound makes it a deuterated analogue, which can have implications for its metabolic stability and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide involves several steps. One efficient method involves the generation of the anion of nor-temozolomide from an N-3-hydroxymethyl derivative of temozolomide. This anion is then alkylated with methyl iodide to introduce the trideuteriomethyl group . The reaction conditions typically involve the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the deprotonation and subsequent alkylation reactions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide involves its conversion to active metabolites that can alkylate DNA. This alkylation leads to DNA damage, which triggers cell cycle arrest and apoptosis in cancer cells. The molecular targets include DNA bases, particularly guanine, where the compound forms covalent bonds, leading to the disruption of DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trideuteriomethyl group in 4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide makes it unique compared to its analogues. This modification can enhance the compound’s metabolic stability and alter its pharmacokinetic profile, potentially leading to improved therapeutic efficacy and reduced side effects .

Properties

Molecular Formula

C6H8N6O2

Molecular Weight

199.19 g/mol

IUPAC Name

4-oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide

InChI

InChI=1S/C6H8N6O2/c1-11-6(14)12-2-8-3(4(7)13)5(12)9-10-11/h2,9-10H,1H3,(H2,7,13)/i1D3

InChI Key

UGSFFQBJZZJCAT-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)N2C=NC(=C2NN1)C(=O)N

Canonical SMILES

CN1C(=O)N2C=NC(=C2NN1)C(=O)N

Origin of Product

United States

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